molecular formula C20H15N7O2 B2959868 N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251691-12-9

N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2959868
CAS RN: 1251691-12-9
M. Wt: 385.387
InChI Key: DIWHWWHJVCFGHI-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15N7O2 and its molecular weight is 385.387. The purity is usually 95%.
BenchChem offers high-quality N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Agents

Compounds including the triazolo[1,5-c]pyrimidine moiety have shown potential as antiasthma agents. A study conducted by Medwid et al. (1990) utilized the human basophil histamine release assay to identify 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as effective mediator release inhibitors, suggesting their potential use in asthma treatment Medwid et al., 1990.

Antimicrobial Agents

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including triazolo[1,5-c]pyrimidine derivatives, which were evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates the potential application of these compounds in controlling agricultural pests Fadda et al., 2017.

Anti-Inflammatory Agents

A study by Abdulla (2008) explored the synthesis of pyridines, pyrimidinone, oxazinones, and their derivatives as anti-inflammatory agents using abietic acid. The pharmacological screening showed that many of these compounds, which include the triazolo[1,5-c]pyrimidine structure, have good anti-inflammatory activity Abdulla, 2008.

Synthesis of Biologically Important Structures

Zheng et al. (2014) reported the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are biologically important, through a metal-free oxidative N-N bond formation. This novel strategy suggests the importance of these structures in the synthesis of biologically relevant molecules Zheng et al., 2014.

Antitumor Agents

A study by Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated them for their antitumor and antimicrobial activities. These compounds, which include triazolo[1,5-a]pyrimidines, showed inhibition effects comparable to those of 5-fluorouracil, indicating their potential as antitumor agents Riyadh, 2011.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O2/c1-13-23-17(16-4-2-3-9-22-16)10-18-25-26(20(29)27(13)18)12-19(28)24-15-7-5-14(11-21)6-8-15/h2-10H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWHWWHJVCFGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=C(C=C3)C#N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

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